molecular formula C15H14N2O4S B6160496 2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid CAS No. 2413883-25-5

2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid

Cat. No.: B6160496
CAS No.: 2413883-25-5
M. Wt: 318.3
InChI Key:
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Description

The compound “2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can have various functional groups attached to it, like alkyl, aryl, alkylamino, benzyl, keto, etc., which are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Chemical Reactions Analysis

The chemical reactions involving this compound are largely dependent on the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring . A variation of 3-substituents represents the main focus of workers in the search for improved biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely dependent on its molecular structure and the functional groups attached to it . For example, it has a predicted density of 1.368±0.06 g/cm3, a melting point of 113 °C, a predicted boiling point of 345.7±25.0 °C, a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .

Mechanism of Action

The mechanism of action of this compound is likely related to its various pharmacological activities. For example, it may act as an antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activator, or AMPA receptor modulator .

Future Directions

The future directions for this compound could involve further exploration of its various pharmacological activities and the development of new drugs . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost . The inclusion of peptide and dipeptide moieties in 3-substituent side chains are a recent development, as is the preparation of quinazolino-I, 2,4-benzothiadiazines and systems in which the thiadiazine moiety has been fused with other heterocycles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid' involves the conversion of 2-aminobenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "2-aminobenzoic acid", "benzyl chloride", "sodium hydroxide", "thionyl chloride", "sulfuric acid", "acetic anhydride", "sodium bicarbonate", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Conversion of 2-aminobenzoic acid to 2-(2-aminophenyl)acetic acid by reacting with acetic anhydride in the presence of sulfuric acid.", "Step 2: Conversion of 2-(2-aminophenyl)acetic acid to 2-(2-chlorophenyl)acetic acid by reacting with thionyl chloride.", "Step 3: Conversion of 2-(2-chlorophenyl)acetic acid to 2-(3-benzyl-2-chlorophenyl)acetic acid by reacting with benzyl chloride in the presence of sodium hydroxide.", "Step 4: Conversion of 2-(3-benzyl-2-chlorophenyl)acetic acid to 2-(3-benzyl-2,2-dioxo-1,3-dihydro-2,1,3-benzothiadiazol-1-yl)acetic acid by reacting with sodium bicarbonate and hydrogen peroxide in acetic acid." ] }

CAS No.

2413883-25-5

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3

Purity

95

Origin of Product

United States

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